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The table below summarizes the core data for Alvespimycin, an investigational heat shock protein 90

(HSP90) inhibitor [1].

Property Description

DrugBank ID DB12442 [1]

Generic Name Alvespimycin [1]

Synonym 17-DMAG [1]

Modality Small Molecule [1]

Chemical
Formula

C₃₂H₄₈N₄O₈ [1]

Molecular
Weight

616.7455 g/mol (average) [1]

Mechanism of
Action

HSP90 inhibitor. Disrupts chaperone function, leading to proteasomal degradation

of oncogenic client proteins (e.g., HER2, AKT, BRAF) [1].

Solubility Water-soluble hydrochloride salt available [2].
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Property Description

IC₅₀ (HSP90) 62 ± 29 nM [2]

Pharmacokinetic & Clinical Trial Data from a Phase I
Study

A Phase I study established key clinical parameters for intravenous, weekly administration of Alvespimycin.

The data in the table below primarily comes from that study [3].

Parameter Value / Finding

Recommended Phase II
Dose

80 mg/m² (weekly, IV) [3].

Maximum Tolerated
Dose (MTD)

> 80 mg/m² [3].

Dose-Limiting
Toxicities (DLT)

Occurred at 106 mg/m²; included one treatment-related death [3].

Common Adverse
Events

Nausea, vomiting, fatigue, liver enzyme disturbances, hematologic toxicity,
and ocular disturbances (blurred vision, keratitis) [1] [3].

Volume of Distribution
(Vd)

Mean of 385 L at 80 mg/m² [1].

Half-Life Ranged from 9.9 to 54.1 hours (median 18.2 h) [1].

Clearance Mean of 18.9 L/hr at 80 mg/m² [1].

Route of Elimination Primarily renal and biliary [1].

Protein Binding Reported to be minimal [1].

Cmax 2680 nmol/L at the 80 mg/m² dose [1].
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Experimental Workflow: Screening for EV-Mediated
Applications

A recent study identified Alvespimycin as a potential therapeutic for Diabetic Kidney Disease (DKD) by

screening for inhibitors of extracellular vesicle (EV)-mediated mechanisms [4]. The workflow is summarized

in the diagram below.

Step 1: Primary NF-κB Screening

Step 2: Exclude Steroidal Compounds

Step 3A: Confirm Concentration-Dependent Inhibition

Step 3B: Exclude High Toxicity (Viability < 60%) Step 4: In Vitro EV Uptake Assay

Identified Hit: Alvespimycin

Click to download full resolution via product page

Flowchart of the multi-step screening strategy used to identify Alvespimycin [4].

The key steps of the screening methodology were [4]:

Step 1: Primary Reporter Assay. A chemical library of 3,267 compounds was screened using THP-1

cells. The primary readout was the inhibition of NF-κB activity induced by mesangial cell-derived EVs.
Compounds showing over 40% inhibition were selected.

Step 2: Filtering. Steroidal compounds with NF-κB inhibitory action were excluded from the
candidate list.

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 7 Tech Support

https://www.nature.com/articles/s41598-025-98894-0
https://www.smolecule.com/products/s003077?utm_src=pdf-body-img
https://www.nature.com/articles/s41598-025-98894-0
https://www.nature.com/articles/s41598-025-98894-0
https://www.smolecule.com/products/s003077?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Step 3: Dual-Filter Confirmation.
Step 3A: Selected compounds were tested for concentration-dependent NF-κB inhibition (at
0.2 µM, 1 µM, and 5 µM).

Step 3B: Compounds exhibiting high toxicity (cell survival rate < 60%) were excluded.
Step 4: Functional Validation. The top 160 candidates were advanced to an in vitro EV uptake

assay. This used RAW 264.7 macrophages incubated with fluorescently labeled (DiO) EVs derived
from mesangial cells. The uptake of EVs was quantified using flow cytometry, and Alvespimycin was

identified as a hit that specifically suppressed this process.

Mechanism of Action: HSP90 Inhibition Pathway

Alvespimycin exerts its effects by inhibiting HSP90, a molecular chaperone critical for the stability and

function of many oncogenic "client proteins." [1] This mechanism is illustrated in the following pathway

diagram.

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 7 Tech Support

https://go.drugbank.com/drugs/DB12442
https://www.smolecule.com/products/s003077?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


HSP90 Chaperone

Oncogenic Client Proteins
(Her-2, AKT, RAF-1, CDK4, etc.)

 Stabilizes

Induction of HSP70

 Disinhibition

Ubiquitin-Proteasome System

Targeted for

Client Protein Degradation

Antitumor Effect

alvespimycin

 Inhibits

Click to download full resolution via product page

Visualization of Alvespimycin's mechanism of action as an HSP90 inhibitor [1] [3].

Key Biological Activities: By binding to and inhibiting HSP90, Alvespimycin disrupts the folding and
stability of numerous client proteins that are often overexpressed or mutated in cancer cells, such as

HER2, AKT, and BRAF [1]. This leads to their degradation via the ubiquitin-proteasome pathway [1]
[3].

Pharmacodynamic Signature: A well-established biomarker of HSP90 inhibition is the concurrent
depletion of these client proteins and the induction of heat shock protein 70 (HSP70) [3]. This

signature was used in clinical trials to confirm target engagement [3].
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Pleiotropic Effects: The simultaneous disruption of multiple oncogenic pathways explains the broad

anti-tumor activity observed in preclinical models. Additionally, by inhibiting NF-κB signaling,
Alvespimycin also exhibits anti-inflammatory properties [2].

Research Applications & Key Findings

Oncology: The primary research focus has been on its antitumor activity. A Phase I study reported
clinical activity including a complete response in castration-resistant prostate cancer and a partial

response in melanoma [3].
Diabetic Kidney Disease (DKD): A 2025 study identified Alvespimycin via drug repositioning. It

ameliorated DKD progression in diabetic rats by specifically suppressing the uptake of mesangial cell-
derived extracellular vesicles by macrophages, thereby reducing inflammation and proteinuria [4].

The study noted this effect was specific to Alvespimycin compared to other HSP90 inhibitors.
Advantages over Early Analogs: Compared to the first-generation HSP90 inhibitor Tanespimycin

(17-AAG), Alvespimycin offers improved pharmacological properties, including higher water
solubility, lower plasma protein binding, reduced hepatotoxicity, and superior oral
bioavailability [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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